1-(4-tert-Butylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

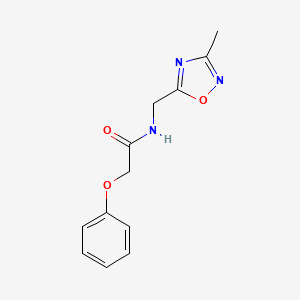

“1-(4-tert-Butylphenoxy)-3-(isopropylamino)propan-2-ol” is a chemical compound with the molecular formula C13H20O2 . It is supplied by Chem Service Inc., which is a supplier of Analytical Reference Materials .

Physical and Chemical Properties The molecular weight of this compound is 208.30 . It is recommended to be stored at room temperature (20°C to 25°C) . The shelf life is 12 months .

Aplicaciones Científicas De Investigación

Beta-Adrenergic Blocking Activity

Research has shown that compounds related to 1-(4-tert-Butylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride, such as 1-tert-butylamino-3-(2-isopropyl-5-methylphenoxy)-propan-2-ol oxalate, exhibit non-selective beta-adrenergic blocking activity. This activity was compared to that of propranolol, a known beta-blocker, in experiments using mouse ECG and isolated rat uterus models. The results suggest significant beta-adrenergic receptor affinity, indicating potential applications in cardiovascular research (Jindal et al., 2003).

Antimicrobial and Antiradical Activity

A study on related compounds, such as (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, explored their antimicrobial and antiradical activities. These compounds, intermediates in the synthesis of beta-blockers, were tested against various human pathogens and showed some level of biological activity, although lower than certain beta-blockers. This highlights their potential use in the development of new antimicrobial agents (Čižmáriková et al., 2020).

Uterine Relaxant Activity

Similar compounds, like racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]aminopropan-1-ol hydrochlorides, have been synthesized and evaluated for their uterine relaxant activity. Studies on isolated rat uterus and in pregnant rats indicated potent activity, suggesting applications in obstetrics and gynecology (Viswanathan & Chaudhari, 2006).

Microbial Biotransformation

A study utilizing the fungus Cunninghamella echinulata demonstrated its capability to hydroxylate synthetic substrates related to 1-(4-tert-Butylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride, yielding products like prenalterol. This research opens avenues for microbial biotransformation in pharmaceutical synthesis (Pasutto et al., 1987).

Antioxidant Activities

Research into the antioxidant activities of phenols and catechols, such as 2,6-di-tert-butyl-4-methylphenol and related compounds, has revealed insights into their reactivity with radicals. This knowledge is crucial for understanding the chemical behavior of antioxidants in various environments (Barclay et al., 1999).

Propiedades

IUPAC Name |

1-(4-tert-butylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO2.ClH/c1-12(2)17-10-14(18)11-19-15-8-6-13(7-9-15)16(3,4)5;/h6-9,12,14,17-18H,10-11H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBNSUMZYNIYKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)C(C)(C)C)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-tert-Butylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide](/img/structure/B2706636.png)

![(1,5-Dimethylpyrazol-3-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2706637.png)

![4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/no-structure.png)

![8-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2706641.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2706645.png)

![2-(4-chlorophenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2706647.png)

![4-({2-[(Carboxymethyl)sulfinyl]acetyl}amino)benzenecarboxylic acid](/img/structure/B2706651.png)